molecular formula C20H19ClN6 B12368930 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine

2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B12368930
M. Wt: 378.9 g/mol
InChI Key: DKJYWYHLAHWVCH-UHFFFAOYSA-N
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Description

2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring, and it is substituted with a 4-chlorophenyl group and an ethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 2-(4-chlorophenyl)benzimidazole.

    Pyrimidine Ring Formation: The benzimidazole derivative is then reacted with ethyl cyanoacetate and ammonium acetate under reflux conditions to form the pyrimidine ring.

    Final Substitution:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair enzymes, and cell signaling receptors.

    Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, leading to the disruption of DNA replication and transcription.

Comparison with Similar Compounds

    2-(4-chlorophenyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine ring.

    4-N-ethyl-6-methylpyrimidine-2,4-diamine: Contains the pyrimidine ring but lacks the benzimidazole core.

    2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-methylpyrimidine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: The unique combination of the benzimidazole and pyrimidine rings, along with the specific substitutions, gives 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine its distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C20H19ClN6/c1-3-22-18-10-12(2)23-20(27-18)24-15-8-9-16-17(11-15)26-19(25-16)13-4-6-14(21)7-5-13/h4-11H,3H2,1-2H3,(H,25,26)(H2,22,23,24,27)

InChI Key

DKJYWYHLAHWVCH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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